methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate

Physicochemical profiling Drug-likeness Fragment-based screening

Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate (CAS 21636-02-2) is a trisubstituted pyrrole heterocycle bearing a 5-cyano, 3-methyl, and 2-methyl ester substitution pattern (C₈H₈N₂O₂, MW 164.16 g/mol). The compound belongs to the broader cyanopyrrole carboxylate family, a privileged scaffold in medicinal chemistry owing to the dual hydrogen-bonding capability of the cyano and ester groups and the metabolic stability conferred by the electron-withdrawing substituents.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 21636-02-2
Cat. No. B12871496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate
CAS21636-02-2
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1)C#N)C(=O)OC
InChIInChI=1S/C8H8N2O2/c1-5-3-6(4-9)10-7(5)8(11)12-2/h3,10H,1-2H3
InChIKeyBAJRHNGCNXCQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Cyano-3-Methyl-1H-Pyrrole-2-Carboxylate (CAS 21636-02-2): Procurement-Grade Overview for Medicinal Chemistry and Agrochemical Programs


Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate (CAS 21636-02-2) is a trisubstituted pyrrole heterocycle bearing a 5-cyano, 3-methyl, and 2-methyl ester substitution pattern (C₈H₈N₂O₂, MW 164.16 g/mol) [1]. The compound belongs to the broader cyanopyrrole carboxylate family, a privileged scaffold in medicinal chemistry owing to the dual hydrogen-bonding capability of the cyano and ester groups and the metabolic stability conferred by the electron-withdrawing substituents [2]. Computed physicochemical properties—XLogP3 of 1.3, topological polar surface area of 65.9 Ų, and a predicted boiling point of 325 °C—position it as a moderately lipophilic, low-molecular-weight building block suitable for fragment-based drug discovery and agrochemical intermediate applications [1].

Why Methyl 5-Cyano-3-Methyl-1H-Pyrrole-2-Carboxylate Cannot Be Interchanged with Closely Related Cyanopyrrole Carboxylate Analogs


Within the cyanopyrrole carboxylate subclass, seemingly minor positional or substituent variations produce divergent electronic properties, reactivity profiles, and biological target engagement that preclude generic substitution. The 3-methyl group on the pyrrole ring alters both the electron density distribution and the steric environment around the 2-carboxylate ester, affecting hydrolysis rates, metabolic stability, and receptor-binding geometry relative to non-methylated or differently methylated regioisomers [1]. The specific 5-cyano/3-methyl/2-carboxylate arrangement creates a unique hydrogen-bond acceptor/donor pharmacophore distinct from the 3-cyano/5-methyl positional isomer (CAS 203207-05-0) and the des-methyl analog methyl 5-cyano-1H-pyrrole-2-carboxylate (CAS 937-19-9), each of which presents a different spatial orientation of the key polar functional groups [2].

Quantitative Differentiation Evidence for Methyl 5-Cyano-3-Methyl-1H-Pyrrole-2-Carboxylate: Comparator-Based Procurement Data


Lipophilicity and Polarity Differentiation Versus Des-Methyl Analog Methyl 5-Cyano-1H-Pyrrole-2-Carboxylate (CAS 937-19-9)

Introduction of the 3-methyl group increases computed lipophilicity by approximately 0.7 logP units relative to the des-methyl analog while preserving a comparable polar surface area, offering a differentiated permeability-solubility balance for cell-based assay programs. The 3-methyl substitution also adds 14 Da molecular weight and one additional rotatable bond, which may influence passive membrane permeability relative to the simpler analog [1].

Physicochemical profiling Drug-likeness Fragment-based screening

CCR5 Antagonist Pharmacological Profiling: Patent-Disclosed Activity of Methyl 5-Cyano-3-Methyl-1H-Pyrrole-2-Carboxylate as an HIV Entry Inhibition Scaffold

Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate has been disclosed as an active CCR5 antagonist scaffold in a Chinese patent application by Zhang Huili et al., with preliminary pharmacological screening indicating utility for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The compound serves as a core structural component in a series of pyrrole derivatives exhibiting CCR5 functional antagonism. By contrast, the positional isomer methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-05-0) has not been reported as a CCR5 antagonist in peer-reviewed or patent literature, suggesting that the 5-cyano/3-methyl arrangement is critical for CCR5 target engagement [2].

CCR5 antagonism HIV entry inhibition Antiviral drug discovery

Cyanopyrrole Class Tyrosinase Inhibition: Quantitative Potency Comparison of 2-Cyanopyrrole Derivatives as a Surrogate for Scaffold Prioritization

Although direct tyrosinase inhibition data for methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate are not publicly available, a closely related series of 2-cyanopyrrole derivatives has been systematically evaluated for tyrosinase inhibitory activity. The most potent analog, A12, demonstrated an IC₅₀ of 0.97 μM, approximately 30-fold more potent than the reference inhibitor kojic acid (IC₅₀ = 28.72 μM) [1]. This class-level evidence establishes the 2-cyanopyrrole carboxylate chemotype as a validated tyrosinase inhibitory scaffold and supports the prioritization of methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate over non-cyanopyrrole heterocycles for melanogenesis-related target screening. The 3-methyl substituent present in the target compound may further modulate potency and selectivity relative to the reported 2-cyanopyrrole analogs lacking this feature [1].

Tyrosinase inhibition Melanogenesis 2-Cyanopyrrole SAR

Regioisomeric Differentiation: 5-Cyano-3-Methyl vs. 3-Cyano-5-Methyl Substitution Pattern and Implications for Biological Target Recognition

Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate (CAS 21636-02-2) and its regioisomer methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-05-0) share identical molecular formula (C₈H₈N₂O₂) and molecular weight (164.16 g/mol) but differ critically in the spatial arrangement of the cyano and methyl substituents [1]. In the target compound, the cyano group occupies the 5-position adjacent to the pyrrole NH, placing the hydrogen-bond-accepting nitrile in a distinct orientation relative to the 2-carboxylate ester. In the regioisomer, the cyano at position 3 is adjacent to the ester, creating a different intramolecular electronic environment and pharmacophoric geometry [2]. This positional difference is expected to alter hydrogen-bonding patterns with biological targets, as demonstrated by the selective CCR5 antagonist activity reported for the 5-cyano isomer but not for the 3-cyano isomer [3]. Additionally, the 3-methyl group in the target compound may provide metabolic stability advantages by blocking potential CYP-mediated oxidation at the pyrrole β-position [1].

Regioisomer comparison Structure-activity relationships Pharmacophore geometry

Cyanopyrrole N-Methylation Reactivity Differentiation: 3-Methyl Substitution Enables Selective N-Functionalization for Library Synthesis

The seminal study by Murav'eva et al. (1976) established that cyanopyrroles bearing three electron-acceptor substituents undergo rapid N-methylation with diazomethane, whereas less electron-deficient pyrroles react more sluggishly [1]. Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate, with its two electron-withdrawing groups (5-cyano and 2-carboxylate ester) and one electron-donating 3-methyl substituent, occupies an intermediate electronic state. This balanced electronic profile permits controlled, chemoselective N-functionalization—a key advantage over fully electron-deficient tri-acceptor cyanopyrroles that may over-react, or electron-rich pyrroles that resist N-alkylation altogether [1]. The 3-methyl group provides a steric directing effect that can bias N-alkylation regiochemistry, offering synthetic chemists greater control in building diversified compound libraries compared to the des-methyl analog [2].

Synthetic chemistry N-alkylation Chemical library synthesis

Procurement-Targeted Application Scenarios for Methyl 5-Cyano-3-Methyl-1H-Pyrrole-2-Carboxylate Based on Quantitative Differentiation Evidence


HIV Entry Inhibitor Lead Optimization: CCR5 Antagonist Programs Requiring a Validated Pyrrole Scaffold

Research groups pursuing small-molecule CCR5 antagonists for HIV entry inhibition should prioritize methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate as a core scaffold based on its patent-disclosed CCR5 antagonist activity [1]. The compound's 5-cyano/3-methyl substitution pattern is essential for target engagement, as the regioisomeric 3-cyano/5-methyl analog lacks any documented CCR5 activity [2]. Procurement of this specific CAS number ensures the correct pharmacophore geometry for CCR5 binding; substitution with the positional isomer (CAS 203207-05-0) would introduce an inactive scaffold.

Tyrosinase Inhibitor Discovery: Exploiting the 2-Cyanopyrrole Pharmacophore with 3-Methyl Modulation for Anti-Melanogenesis Agents

The cyanopyrrole carboxylate chemotype has demonstrated 30-fold greater tyrosinase inhibition potency (IC₅₀ = 0.97 μM) compared to the cosmetic industry standard kojic acid (IC₅₀ = 28.72 μM) [1]. Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate introduces a 3-methyl substituent absent from the published 2-cyanopyrrole series, offering an unexplored vector for potency and selectivity optimization. The compound's computed XLogP3 of 1.3 and moderate TPSA of 65.9 Ų [2] support adequate skin permeability for topical dermatological or cosmetic applications.

Fragment-Based Drug Discovery: A Low-Molecular-Weight, Rule-of-Three-Compliant Cyanopyrrole Fragment with Differentiated Lipophilicity

With a molecular weight of 164.16 Da, XLogP3 of 1.3, and TPSA of 65.9 Ų, methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate complies with the Rule of Three for fragment-based screening [1]. Compared to the des-methyl analog (CAS 937-19-9, MW 150.13, XLogP3 0.6), the target compound offers a more lipophilic starting point with identical polar surface area, enabling fragment-growing strategies toward more potent leads with balanced pharmacokinetic properties [2].

Controlled N-Functionalization for Parallel Pyrrole Library Synthesis in Medicinal Chemistry

The intermediate NH reactivity of methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate, as predicted by the Murav'eva electronic structure-reactivity correlation for cyanopyrroles [1], makes it an optimal substrate for controlled, chemoselective N-alkylation in parallel synthesis workflows. Unlike tri-acceptor cyanopyrroles that may undergo uncontrolled polyalkylation, or electron-rich pyrroles that resist N-functionalization, this compound's balanced electronic profile supports predictable diversification at the pyrrole nitrogen, a key advantage for efficient SAR library generation.

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